4-i-Butyloxy-3-fluorophenylZinc bromide
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Overview
Description
4-Iso-butyloxy-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iso-butyloxy-3-fluorophenylzinc bromide typically involves the reaction of 4-Iso-butyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Iso-butyloxy-3-fluorophenyl bromide+Zn→4-Iso-butyloxy-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer improved mass and heat transfer, better mixing, and precise control over reaction parameters, leading to higher yields and safer processes .
Chemical Reactions Analysis
Types of Reactions
4-Iso-butyloxy-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and proceeds under mild conditions. Typical reagents include palladium acetate and triphenylphosphine.
Addition Reactions: These reactions often involve aldehydes or ketones as electrophiles, leading to the formation of secondary or tertiary alcohols.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
4-Iso-butyloxy-3-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 4-Iso-butyloxy-3-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically electrophilic carbon atoms in organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylzinc bromide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide
Uniqueness
4-Iso-butyloxy-3-fluorophenylzinc bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent also offers advantages in terms of solubility and reaction conditions .
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
POKQKCVPWPZOLU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
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